MRP17 protein
Description
Properties
CAS No. |
148325-71-7 |
|---|---|
Molecular Formula |
C8H15N |
Synonyms |
MRP17 protein |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Mrp17
Primary Sequence Analysis and Evolutionary Conservation
Analysis of the primary sequence of MRP17 provides insights into its evolutionary history and conserved functional elements.
Sequence Homology with Bacterial Ribosomal Protein S6 (bS6)
MRP17 exhibits sequence homology with bacterial ribosomal protein S6 (bS6). uniprot.orgembopress.orgbiorxiv.orguniprot.orgethz.ch This homology underscores the evolutionary link between mitochondria and bacteria, supporting the endosymbiotic theory, which posits that mitochondria originated from ancient bacteria. embopress.orgresearchgate.net Despite this shared ancestry, mitoribosomal proteins, including MRP17, have undergone considerable evolutionary divergence from their bacterial counterparts. wikipedia.orgsigmaaldrich.com
Secondary and Tertiary Structural Features within the Mitoribosome
The structural integration and specific features of MRP17 within the mitoribosome are crucial for its function in mitochondrial translation.
Cryo-Electron Microscopy (Cryo-EM) Insights into MRP17 Structure and Context
Cryo-electron microscopy has been instrumental in resolving the high-resolution structures of mitoribosomes from various organisms, providing detailed views of MRP17's structure and its interactions within the mt-SSU. yeastgenome.orgembopress.orgfrontiersin.orgresearchgate.netnih.govnih.govdiva-portal.orgdiamond.ac.ukresearchgate.net These structures illustrate the intricate network of interactions between MRPs and ribosomal RNA. researchgate.net Cryo-EM data reveal that the N-terminus of MRP17 is typically visualized within the mitoribosome structure. embopress.orgnih.gov Structural comparisons between yeast MRP17 and E. coli S6 highlight conserved structural regions as well as differences, such as variations in the C-terminal regions. embopress.orgbiorxiv.orgnih.gov
Structural Role of Specific Regions (e.g., Amino Acids 30-60 in Yeast MRP17)
Specific regions within the MRP17 sequence play important structural and functional roles. In yeast MRP17, the region spanning amino acids 30 to 60 has been identified as critical for mitochondrial targeting and translocation. biorxiv.orgnih.gov This region, along with other sequences in the protein's C-terminal half, contributes to its efficient import into the mitochondria. biorxiv.orgnih.gov Positive charges, particularly within the 30-60 segment, are essential for this targeting and translocation process. biorxiv.orgnih.gov This specific region (amino acids 30-60 in yeast) forms new protein-protein contacts within the mitoribosome that are not present in the bacterial ribosome. biorxiv.org Furthermore, the N-terminus of MRP17 is situated in close contact with neighboring proteins within the mitoribosome structure. biorxiv.org
Protein Information Summary
| Protein Name | Alternative Names | Organism | Subunit Component | Length (Amino Acids) | UniProt Accession |
| MRP17 protein | bS6m, YmL31, MRPS17 | Saccharomyces cerevisiae | Mitochondrial small subunit | 131 | P28778 |
| Mitochondrial ribosomal protein S17 | MRPS17, HSPC011, MRP-S17, RPMS17, S17mt | Homo sapiens | Mitochondrial small subunit | (Information varies) | Q9Y2R5 |
| Small ribosomal subunit protein uS17m | mrps17 | Neurospora crassa | Mitochondrial small subunit | 165 | Q7S4E0 |
| Mitochondrial ribosomal protein S17 | MRPS17 | Rhinolophus ferrumequinum | Mitochondrial small subunit | 130 | A0A671DJC7 |
Compound Names and PubChem CIDs
Role of Charge Distribution in MRP17 Function and Interactions
The charge distribution across a protein's surface and within its structure is a critical determinant of its function and interactions with other molecules, including nucleic acids, other proteins, and cellular membranes harvard.educolumbia.eduacs.org. For mitochondrial ribosomal proteins (MRPs) like MRP17, which operate within the complex environment of the mitochondrial ribosome, electrostatic interactions play a significant role in their assembly, stability, and interaction with ribosomal RNA (rRNA) and other ribosomal proteins researchgate.net.
MRP17, identified as a component of the small subunit of the mitochondrial ribosome in Saccharomyces cerevisiae, has been studied in the context of its genetic interactions and its role in mitochondrial translation yeastgenome.orgthebiogrid.orgnih.govnih.gov. Research into S. cerevisiae MRP17 has provided specific insights into how its charge characteristics are linked to its biological activity.
The mrp17-1 mutation, which affects the protein's charge, was identified as an allele-specific suppressor of mutations in PET122, a protein required for the translation of COX3 mRNA nih.govresearchgate.netresearchgate.netresearchgate.net. This suppression suggests a functional interaction between PET122 and the mitochondrial ribosomal small subunit, where MRP17 is located nih.govresearchgate.netresearchgate.netresearchgate.net. Furthermore, the mrp17-1 mutation exhibited a synthetic defective phenotype when combined with mutations affecting another mitochondrial ribosomal protein nih.govresearchgate.netresearchgate.net. These genetic interactions underscore the functional significance of MRP17 within the ribosomal complex and imply that proper charge is necessary for optimal interaction with other ribosomal components and translational activators like PET122.
Beyond its role within the assembled ribosome, the charge distribution of MRP17 is also crucial for its import into the mitochondria. Unlike many mitochondrial matrix proteins that rely on a conventional N-terminal mitochondrial targeting signal (MTS), MRP17 utilizes unconventional targeting signals, including internal sequences nih.govnih.gov. Studies have shown that the entire sequence of MRP17 contains positive charges that mediate its translocation into the mitochondria nih.govnih.gov. These positive charges are thought to be involved in the interaction with the negatively charged components of the mitochondrial import machinery, such as the TOM complexes, facilitating the protein's entry into the organelle nih.gov. The reliance on distributed positive charges throughout the sequence for translocation, rather than a single cleavable N-terminal signal, highlights a specific adaptation in the targeting mechanism of this mitochondrial ribosomal protein.
The charge distribution of MRP17 likely influences its interactions within the mitochondrial ribosome. Ribosomal proteins interact extensively with ribosomal RNA, which is negatively charged due to its phosphate (B84403) backbone researchgate.net. The presence of positively charged residues on ribosomal proteins is crucial for neutralizing the negative charge of rRNA and facilitating stable binding and ribosomal assembly researchgate.net. While specific detailed research findings on the precise charge-charge interactions between S. cerevisiae MRP17 and mitochondrial rRNA or other ribosomal proteins were not extensively detailed in the provided sources, the general principles of ribosomal protein-RNA interactions, coupled with the known positive charge characteristics of MRP17 and the impact of charge-altering mutations, strongly suggest that electrostatic interactions mediated by MRP17's charge distribution are vital for its integration and function within the small ribosomal subunit.
The asymmetric distribution of surface charge has been observed in other multi-subunit protein complexes involved in ion translocation, such as the Mrp (Multiple resistance and pH adaptation) antiporters, where it is linked to probable proton and sodium translocation pathways researchgate.netista.ac.atrcsb.orgresearchgate.net. While these Mrp antiporters are distinct from mitochondrial ribosomal protein MRP17, this illustrates a broader principle in protein biology where asymmetric charge distribution is functionally important, in this case, potentially for guiding ion movement. For MRP17, the specific distribution of positive and negative charges on its surface and within its structure would dictate its interaction interfaces with the highly negatively charged rRNA and other proteins in the crowded environment of the mitochondrial ribosome, influencing its precise positioning and contribution to ribosomal structure and function.
Mitochondrial Targeting and Import Mechanisms of Mrp17
Absence of Conventional N-terminal Mitochondrial Targeting Signals (MTSs)
A significant body of research indicates that a substantial fraction of mitochondrial ribosomal proteins (MRPs), estimated to be up to 25% in yeast, lack a conventional N-terminal MTS. biorxiv.orgembopress.orgnih.govnih.govyeastgenome.org MRP17 is a prime example of this group. biorxiv.orgnih.gov Experimental characterization of a set of 15 yeast MRPs revealed that five of them, including MRP17, rely on internal mitochondrial targeting signals. embopress.orgnih.govnih.govyeastgenome.org Systematic analysis of the N-terminus of MRP17 has shown it to be dispensable for mitochondrial targeting. biorxiv.org This finding challenges the standard model of mitochondrial protein import, which heavily relies on the presence of these N-terminal presequences for recognition by the import machinery. plos.org The lack of a predictable MTS in MRP17 highlights the versatility of the mitochondrial protein targeting system. biorxiv.orgembopress.org
Characterization of Internal Mitochondrial Targeting Determinants
Instead of an N-terminal signal, MRP17 possesses internal targeting information distributed within its amino acid sequence. This internal signal is sufficient to direct the protein to the mitochondria and facilitate its translocation into the matrix.
Detailed studies in yeast have pinpointed a critical region for mitochondrial targeting within MRP17. biorxiv.org Specifically, the segment spanning amino acids 30 to 60 has been identified as the primary mitochondrial targeting and translocation signal. biorxiv.orgnih.gov In vivo experiments using MRP17 truncations fused to Green Fluorescent Protein (GFP) demonstrated that while a larger internal fragment (amino acids 20-100) could effectively target GFP to mitochondria, the N-terminal part of this region (amino acids 21-60) was still capable of mitochondrial targeting, albeit with some cytosolic background. biorxiv.org Further narrowing down this region confirmed that amino acids 30-60 contain the core targeting information. biorxiv.orgnih.gov However, it is noteworthy that other regions, particularly in the C-terminal half, may contain additional signals that enhance the efficiency of targeting or the stability of the protein in vivo. biorxiv.orgnih.gov
The internal targeting sequence of MRP17 is recognized by the Translocase of the Outer Mitochondrial Membrane (TOM) complex, the primary entry gate for most mitochondrial proteins. embopress.orgnih.govnih.govyeastgenome.orgelifesciences.org Similar to conventional MTS-containing proteins, the internal signal of MRP17 mediates binding to the TOM complex. embopress.orgnih.govnih.govyeastgenome.org The receptor subunit Tom20, a key component of the TOM complex responsible for recognizing presequences, is also implicated in the import of MRP17. nih.govnih.govembopress.org The interaction is facilitated by positive charges within the internal targeting sequence, which are crucial for receptor binding. biorxiv.orgnih.gov This indicates that despite the unconventional location of its targeting signal, MRP17 utilizes the established TOM complex machinery for its initial recognition and import across the outer mitochondrial membrane.
The translocation of MRP17 into the mitochondrial matrix is an energy-dependent process that relies on the mitochondrial membrane potential. biorxiv.org This is a characteristic shared with the import of proteins that possess conventional N-terminal MTSs. nih.gov The positively charged residues distributed throughout the MRP17 sequence are thought to be the driving force for its efficient translocation across the inner mitochondrial membrane, propelled by the electrochemical gradient. embopress.orgnih.gov Experiments have shown that the import of MRP17 utilizes the TIM23 pathway, the same translocase of the inner membrane used by many canonical MTS-containing proteins. biorxiv.org
Evolutionary Rationale for Unconventional Targeting
The evolution of an internal targeting signal in MRP17, as opposed to a more common N-terminal MTS, is hypothesized to be a consequence of structural constraints imposed by its function within the mitoribosome.
Versatility and Adaptability of Mitochondrial Protein Import Machinery
The biogenesis of mitochondria is a complex process that relies on the import of over a thousand different proteins from the cytosol. elifesciences.org This task is orchestrated by a sophisticated network of protein translocases located in the mitochondrial outer and inner membranes, primarily the TOM (Translocase of the Outer Membrane) and TIM (Translocase of the Inner Membrane) complexes. uoa.grwikipedia.org While for many years the import of matrix proteins was thought to be predominantly guided by cleavable N-terminal presequences, research has revealed that the mitochondrial protein import machinery is remarkably versatile and capable of recognizing a variety of targeting signals. nih.govnih.gov The import of the mitochondrial ribosomal protein MRP17 serves as a key example of this adaptability, highlighting the system's capacity to handle unconventional targeting information. nih.gov
The vast majority of mitochondrial proteins are synthesized on cytosolic ribosomes and must be correctly sorted and transported into one of the four mitochondrial subcompartments: the outer membrane, the intermembrane space, the inner membrane, or the matrix. uoa.gr This process is mediated by signal sequences within the precursor proteins that are recognized by the import machinery. uoa.grresearchgate.net The import apparatus itself is a dynamic, multi-subunit system that must accommodate a wide range of substrates, from hydrophilic matrix proteins to hydrophobic membrane proteins. uoa.grnih.gov
The case of MRP17, a protein of the small mitochondrial ribosomal subunit, demonstrates that the import machinery's substrate spectrum is broader than initially expected. nih.gov Unlike typical matrix proteins, MRP17 lacks a conventional N-terminal mitochondrial targeting signal (MTS). Instead, it relies on internal targeting signals scattered throughout its amino acid sequence. nih.gov This discovery has been crucial in understanding how structural constraints may drive the evolution of diverse import signals. For proteins like MRPs, which must assemble into a large ribosomal complex, the presence of an N-terminal presequence that would need to be cleaved could be structurally unfavorable. This has likely driven the evolution of internal targeting signals. nih.gov
Detailed analysis of yeast Mrp17 (the homolog of human MRP17) has shown that its primary targeting and translocation signal is located within the amino acid region 30-60. nih.gov However, this is not the sole signal; additional regions in the C-terminal half of the protein contribute to the efficiency of mitochondrial targeting and stability. The N-terminal portion of the protein, conversely, appears to be irrelevant for its import. nih.gov Despite this unconventional targeting, MRP17 utilizes the same general import pathway as proteins containing a standard MTS. It is recognized by the TOM complex receptors on the mitochondrial surface and is translocated across the membranes in a process that depends on the membrane potential. nih.gov This indicates the remarkable ability of the TOM/TIM complexes to recognize and process diverse signals.
The import of MRP17 underscores that positive charges distributed throughout the protein sequence can facilitate translocation across the mitochondrial membranes. nih.gov The ability of the mitochondrial import machinery to handle such unconventional substrates demonstrates its inherent flexibility, a feature essential for the biogenesis and maintenance of this complex organelle.
Research Findings on MRP17 Import
| Finding Category | Detailed Research Finding | Reference(s) |
| Targeting Signal | MRP17 lacks a canonical N-terminal Mitochondrial Targeting Signal (MTS). | nih.gov |
| Signal Location | The main mitochondrial targeting signal is internal, located between amino acids 30 and 60 in yeast Mrp17. | nih.gov |
| Ancillary Signals | Additional targeting signals that enhance import efficiency are present in the C-terminal half of the protein. | nih.gov |
| Import Pathway | MRP17 uses a translocation route similar to MTS-containing proteins, involving the TOM complex. | nih.gov |
| Energy Requirement | The translocation of MRP17 across the inner membrane is dependent on the mitochondrial membrane potential (Δψ). | nih.gov |
| Evolutionary Driver | Structural constraints related to ribosome assembly are hypothesized to have driven the evolution of internal targeting signals in MRPs. | nih.gov |
Comparison of Import Pathways
| Feature | Conventional Presequence-Containing Proteins | MRP17 Protein |
| Targeting Signal | N-terminal, cleavable presequence | Internal, non-cleavable signals |
| Signal Characteristics | Forms a positively charged amphiphilic α-helix | Positive charges scattered throughout the sequence |
| Outer Membrane Translocase | TOM Complex | TOM Complex |
| Inner Membrane Translocase | Primarily TIM23 Complex | TIM23 Complex |
| Driving Force | Membrane potential (Δψ) and ATP-dependent import motor | Membrane potential (Δψ) |
| Signal Cleavage | Presequence is cleaved by Mitochondrial Processing Peptidase (MPP) | No cleavage occurs |
Compound and Protein Index
| Name | Type |
| MRP17 | Protein |
| TOM complex | Protein Complex |
| TIM complex | Protein Complex |
| TIM23 complex | Protein Complex |
| Hsp70 | Protein (Chaperone) |
| Mitochondrial Processing Peptidase (MPP) | Enzyme |
Biogenesis, Assembly, and Dynamics of Mitoribosomes Involving Mrp17
Coordinated Synthesis and Import of Nuclear-Encoded MRPs
The majority of mitochondrial proteins, including most mitochondrial ribosomal proteins (MRPs), are encoded in the nuclear genome. dokumen.pubnih.govnih.gov These proteins are synthesized on cytosolic ribosomes and subsequently imported into the mitochondria through dedicated protein import machinery, primarily the TOM (Translocase of the Outer Membrane) and TIM (Translocase of the Inner Membrane) complexes. nih.govfrontiersin.orgresearchgate.net
While many mitochondrial proteins possess a conventional N-terminal mitochondrial targeting signal (MTS) that is often cleaved upon import, a significant fraction of MRPs, including MRP17, lack such a conventional signal. biorxiv.orgnih.govembopress.org Research indicates that MRP17 in yeast utilizes an unconventional, internal targeting region located within amino acids 30-60 for mitochondrial targeting and translocation. biorxiv.orgrptu.denih.govembopress.org This internal signal contains positive charges important for receptor binding and membrane potential-dependent translocation, although its structural features and position differ from typical MTSs. biorxiv.orgnih.govembopress.org Studies on Mrp17 (yeast bS6m) have shown that this internal sequence mediates binding to TOM complexes. embopress.org The import pathway of Mrp17 appears to differ from the canonical matrix-targeting route used by proteins with conventional N-terminal MTSs. biorxiv.orgrptu.denih.gov
Hierarchical Assembly Pathway of the Small Mitoribosomal Subunit
The assembly of the mitoribosomal small subunit (mtSSU), which contains MRP17, is a hierarchical process involving the stepwise association of ribosomal RNA (rRNA) and MRPs, guided by various assembly factors. nih.govresearchgate.netmdpi.com The human mtSSU is composed of 30 MRPs and a 12S rRNA. dokumen.pubmdpi.combiorxiv.orgsgul.ac.uk
Mitoribosome assembly is linked to the processing of mitochondrial transcripts and likely begins co-transcriptionally in RNA granules near mitochondrial nucleoids. mdpi.com Studies using techniques like pulse-chase SILAC have helped to delineate the kinetics of MRP incorporation into the assembling mitoribosome. mdpi.com While the precise stages of MRP17 integration can vary between species and are still being fully elucidated, research on mtSSU assembly intermediates provides insights.
Cryo-electron microscopy (cryo-EM) studies have revealed structures of yeast and human mtSSU assembly intermediates, illustrating the dynamic interplay between assembly factors, MRPs, and rRNA. pdbj.org These studies show how the 12S rRNA undergoes folding and processing events as MRPs associate. pdbj.org Although specific data on the exact step of MRP17 integration into human mtSSU intermediates are not explicitly detailed in the provided search results, studies on mtSSU assembly intermediates in yeast and humans have characterized different assembly states. nih.govresearchgate.netmdpi.comsgul.ac.ukpdbj.org For instance, one immature particle of the human mtSSU assembly contains all MRPs except mS37 and has partially disordered rRNA helices. nih.gov Markers for the stepwise assembly of the human mtSSU from early to intermediate stages include the stability of proteins like mS27 and mS40. sgul.ac.uk The integration of MRP17 into these intermediates contributes to the developing structure of the small subunit.
Mitoribosome assembly is heavily reliant on a growing number of ancillary factors, including RNA processing and modification enzymes, GTPases, DEAD-box RNA helicases, kinases, translation factors, and chaperones. cam.ac.ukamuntslab.orgdokumen.pubnih.govresearchgate.netbiorxiv.org These factors act as assembly factors, guiding the maturation of mitoribosomal components and their temporal association. dokumen.pubnih.gov
Association of Mitoribosomes with the Inner Mitochondrial Membrane
Mitoribosomes are tightly associated with the inner mitochondrial membrane (IMM), a crucial feature that distinguishes them from cytosolic ribosomes. uniprot.orgnih.govcam.ac.ukamuntslab.orgmolbiolcell.orgrptu.de This association is vital for the efficient synthesis and insertion of the highly hydrophobic proteins encoded by the mitochondrial genome. nih.govamuntslab.orgmolbiolcell.orgrptu.deembopress.org
The tethering of mitoribosomes to the IMM facilitates the co-translational insertion of nascent polypeptides into the membrane. uniprot.orgnih.govcam.ac.ukamuntslab.orgnih.govmolbiolcell.org This process is primarily mediated by the mitochondrial insertase OXA1L (Oxidase Assembly 1-Like), a homolog of bacterial YidC and yeast Oxa1. nih.govcam.ac.ukamuntslab.org OXA1L interacts directly with the mitoribosome, aligning the polypeptide exit tunnel with the membrane insertion machinery. nih.govamuntslab.orgembopress.org
Mechanisms of Mitoribosome Quality Control and Turnover
Maintaining the integrity and functionality of mitoribosomes is crucial for mitochondrial health. Mitochondrial protein quality control (MPQC) systems operate at various steps, including protein import, folding, and turnover. nih.govfrontiersin.orgresearchgate.netfrontiersin.org
Mechanisms exist to deal with misfolded or damaged mitochondrial proteins and to ensure proper mitoribosome assembly. Impaired turnover of newly synthesized mitochondrial proteins can lead to their accumulation in the IMM, causing stress and dissipating the mitochondrial membrane potential, which in turn can stall mitochondrial protein synthesis. nih.gov Proteases within mitochondria, such as the m-AAA and i-AAA proteases in the IMM and LON and CLPX/CLPP proteases in the matrix, are involved in degrading misfolded or defective proteins. nih.govfrontiersin.orgresearchgate.net
Functional Roles of Mrp17 in Mitochondrial Translation and Gene Expression
Contribution to the Structural Integrity of the Mitoribosome
MRP17 (MRPS17) is an integral component of the small mitochondrial ribosomal subunit (mt-SSU), which is the 28S subunit in mammals and the 37S subunit in yeast. genecards.orgnih.govnih.govyeastgenome.org Mitochondrial ribosomes are complex molecular machines composed of ribosomal RNA (rRNA) molecules and numerous ribosomal proteins (MRPs). embopress.orgbiorxiv.org The structural integrity of these subunits, and thus the entire mitoribosome, is dependent on the presence and proper assembly of its protein components, including MRP17. nih.gov
Direct Involvement in Mitochondrial Protein Synthesis
As a component of the mitochondrial small ribosomal subunit, MRP17 is directly involved in the process of mitochondrial protein synthesis, also known as mitochondrial translation. wikipedia.orgnih.govnih.govyeastgenome.orgmarrvel.orgbiogps.orgzfin.orgnih.govuniprot.orgproteinatlas.orgcdnsciencepub.comnih.govnih.gov Mitochondrial translation is the process by which the genetic information encoded in mitochondrial DNA (mtDNA) is decoded to synthesize proteins. nih.govfrontiersin.org
Mitochondrial ribosomes are the machinery responsible for this translation. frontiersin.org The small subunit, containing MRP17, is involved in binding to messenger RNA (mRNA) and initiating the translation process. yeastgenome.org The coordinated action of the small and large ribosomal subunits, along with various translation factors, leads to the elongation of the polypeptide chain. frontiersin.org
Research, particularly in yeast, has characterized individual MRPs through mutational studies, demonstrating their functional importance in mitochondrial protein biosynthesis. nih.govresearchgate.net The absence or alteration of MRP17 can impair the assembly or function of the small ribosomal subunit, thereby disrupting the entire process of mitochondrial translation. nih.govnih.gov
Translation of Mitochondrial DNA-Encoded Proteins (e.g., Respiratory Chain Components)
The primary products of mitochondrial protein synthesis are a limited number of highly hydrophobic proteins that are essential subunits of the mitochondrial respiratory chain complexes (also known as the oxidative phosphorylation system). marrvel.orgfrontiersin.orguniprot.orgnih.govuniprot.orgplos.orgfrontierspartnerships.org These include subunits of Complex I, Complex III, Complex IV (cytochrome c oxidase), and Complex V (ATP synthase). frontiersin.orgfrontierspartnerships.org
MRP17's role in mitochondrial translation is therefore critical for the production of these vital respiratory chain components. nih.gov Efficient and accurate synthesis of these mtDNA-encoded proteins is necessary for the proper assembly and function of the respiratory chain, which is the main energy-producing pathway in eukaryotic cells. nih.govfrontiersin.orgnih.gov
Studies have shown that defects in mitochondrial protein synthesis due to issues with ribosomal components like MRP17 can lead to impaired respiratory chain function. nih.govnih.gov The mitoribosomes are often attached to the mitochondrial inner membrane, where the protein products are co-translationally inserted into the membrane, facilitating their assembly into the respiratory complexes. uniprot.orguniprot.orgfrontierspartnerships.org
Essentiality for Global Mitochondrial Gene Expression in Model Organisms
The functional integrity of the mitochondrial ribosome, to which MRP17 contributes, is essential for global mitochondrial gene expression. nih.govproteinatlas.org Mitochondrial gene expression encompasses the transcription of mtDNA into mRNA, tRNA, and rRNA, as well as the translation of mRNA into proteins. Since translation is a crucial step in the expression of protein-coding genes, defects in ribosomal components like MRP17 can have a widespread impact on the levels of all mtDNA-encoded proteins.
Studies in model organisms, such as Saccharomyces cerevisiae and Neurospora crassa, have highlighted the essentiality of MRPs, including those in the S17 family, for mitochondrial function and viability, particularly under conditions requiring respiration. uniprot.orguniprot.orgnih.govuniprot.orgpombase.org Mutational analyses in yeast have identified genes required for respiratory growth and mitochondrial protein synthesis, with many of these genes encoding mitochondrial ribosomal proteins. nih.govresearchgate.net The requirement for nuclear-encoded proteins like MRP17 for mitochondrial translation underscores the coordinated expression of both nuclear and mitochondrial genomes for proper mitochondrial function. marrvel.orgnih.gov
Genetic and Molecular Interactions of Mrp17
Protein-Protein Interaction Networks
MRP17 participates in complex protein-protein interaction networks, primarily within the mitochondrial ribosome and with factors involved in mitochondrial translation.
Interactions with Mitochondrial Translational Activators (e.g., PET122)
MRP17 has been shown to interact functionally and genetically with mitochondrial translational activators, particularly PET122 yeastgenome.orgthebiogrid.orgstring-db.org. PET122 is an mRNA-specific translational activator required for the expression of the mitochondrially encoded COX3 mRNA yeastgenome.orgbibliotekanauki.pluniprot.org. Genetic studies in Saccharomyces cerevisiae have demonstrated that mutations in MRP17 can suppress defects caused by alterations in the 5' untranslated leader (5'-UTL) of mitochondrial mRNAs, including COX3, suggesting a role for MRP17 in mediating the interaction between translational activators like PET122 and the mitochondrial ribosome at the inner membrane surface bibliotekanauki.plnih.gov. This functional interaction highlights the coordinated effort between ribosomal proteins and specific translational activators to ensure efficient translation of mitochondrial transcripts bibliotekanauki.pl.
Interactions with Other Mitochondrial Proteins (e.g., EHD3, PET111)
Beyond its direct involvement in the ribosome structure and interaction with translational activators, MRP17 may interact with other mitochondrial proteins. While direct physical interaction data between MRP17 and proteins like EHD3 or PET111 is less extensively documented compared to ribosomal components or PET122, studies have explored the broader protein interaction landscape within mitochondria. EHD3 (EH domain-containing protein 3) is involved in membrane trafficking and is found in mitochondria, but its direct interaction with MRP17 requires further specific investigation uniprot.orgthebiogrid.orgnih.govwikipedia.org. PET111 is another mitochondrial translational activator, specific for COX2 mRNA, and is located in the mitochondrial inner membrane yeastgenome.orgnih.gov. While both MRP17 and PET111 are involved in mitochondrial translation and located in the inner membrane, specific interaction data between these two proteins is not prominently featured in the provided context, although their functional proximity within the mitochondrial translation system is evident yeastgenome.orgnih.gov. Affinity Capture-MS studies have identified a range of mitochondrial proteins that interact with components of the mitochondrial ribosome, and further research may elucidate specific interactions involving MRP17 and other mitochondrial proteins yeastgenome.orgthebiogrid.org.
Genetic Interactions and Synthetic Phenotypes
Genetic interactions involving MRP17 have revealed its importance in mitochondrial translation and its interplay with other genes involved in this process.
Suppression of Translational Defects
Mutations in MRP17 have been identified that suppress translational defects caused by mutations in the 5'-UTLs of mitochondrial mRNAs or in genes encoding translational activators like PET122 bibliotekanauki.plnih.gov. This suppressive effect suggests that alterations in MRP17 can compensate for deficiencies in mRNA recognition or activator function, potentially by influencing the interaction between the ribosome and the mRNA or the activator bibliotekanauki.plnih.gov. This highlights a crucial role for MRP17 in the intricate process of translation initiation and regulation within mitochondria bibliotekanauki.pl.
Synthetic Lethality/Growth Defects with Other Ribosomal Components
Genetic studies have also uncovered synthetic lethal or synthetic growth defect phenotypes when MRP17 is mutated in combination with mutations in other genes, particularly those encoding other mitochondrial ribosomal components or factors involved in mitochondrial function yeastgenome.orgyeastgenome.org. These synthetic interactions indicate that MRP17 function is essential and partially redundant with other elements of the mitochondrial translation machinery yeastgenome.orgyeastgenome.org. Disrupting MRP17 function in conjunction with other ribosomal proteins or related factors can lead to severe impairments in mitochondrial translation, resulting in significant growth defects or lethality yeastgenome.orgyeastgenome.org. For example, synthetic growth defects and synthetic lethality have been observed in genetic screens involving MRP17 and other mitochondrial ribosomal protein genes yeastgenome.orgyeastgenome.org.
Below is a table summarizing some of the reported interaction types for MRP17 based on the provided information:
| Interacting Partner/Context | Type of Interaction | Evidence Type (Examples) | Relevant Section |
|---|---|---|---|
| Mitochondrial Ribosome Complex | Protein-Protein (Structural) | Affinity Capture-MS | 6.1.1 |
| PET122 (Translational Activator) | Functional, Genetic | Suppression of defects | 6.1.2, 6.2.1 |
| Other Mitochondrial Proteins (e.g., EHD3) | Protein-Protein (Putative) | Affinity Capture-MS | 6.1.3 |
| Other Mitochondrial Ribosomal Proteins | Genetic (Synthetic) | Synthetic Lethality/Growth Defects | 6.2.2 |
Post-Translational Modifications and Their Functional Implications
MRP17 is identified as a component of the small subunit of the mitochondrial ribosome uniprot.orgthebiogrid.orgnih.gov. While PTMs are extensively studied in the broader context of mitochondrial biology and ribosomal protein regulation, detailed research specifically elucidating the post-translational modification profile of MRP17 protein and the precise functional implications of these modifications remains limited in the publicly available literature based on current searches.
General studies on mitochondrial proteins and ribosomal components indicate that various PTMs, such as phosphorylation and ubiquitination, are involved in regulating their activity and degradation thermofisher.comresearchgate.netnih.gov. For instance, ubiquitination is a critical PTM in eukaryotic cells and is known to occur in the mitochondrial matrix, influencing protein degradation and other cellular processes researchgate.netnih.gov. Similarly, phosphorylation is a widespread regulatory mechanism affecting numerous proteins, including those involved in cellular signaling and metabolism thermofisher.comcreative-proteomics.comnih.gov. While MRP17's role in modulating the phosphorylation of other proteins, such as the decrease in phosphorylated AKT levels observed upon MRPS17 knockdown in lung cancer cells, has been reported, this describes the effect of MRP17 on the PTMs of another protein rather than the PTMs of MRP17 itself nih.gov.
Furthermore, studies in yeast have shown that the phosphorylation status of proteins like Puf3, an RNA-binding protein, can regulate the translation of mRNAs encoding mitochondrial ribosomal proteins, including MRP17 biorxiv.orgbiorxiv.org. This highlights an indirect link between phosphorylation and MRP17 levels or function, mediated through regulatory proteins.
Despite the known importance of PTMs for mitochondrial protein function and the implication of processes involving MRP17 with pathways regulated by PTMs, specific data detailing the types of modifications occurring directly on this compound, the specific amino acid residues targeted, and the functional consequences of these modifications (e.g., effects on ribosomal assembly, stability, or interactions) are not extensively documented in the examined research. Some datasets and studies focusing on mitochondrial proteins or protein interactions involving MRP17 have not included specific PTM information for MRP17 ebi.ac.uk. This suggests that the comprehensive mapping and functional characterization of MRP17's post-translational modifications represent an ongoing area of research.
Further dedicated studies utilizing advanced proteomic techniques are needed to fully elucidate the PTM landscape of this compound and to understand how these modifications contribute to its role within the mitochondrial ribosome and its broader cellular functions.
Physiological and Pathophysiological Implications of Mrp17/mrps6/mrps17
Role in Maintaining Mitochondrial Homeostasis and Function
MRP17/MRPS6/MRPS17 plays a crucial role in mitochondrial protein synthesis as a component of the small mitochondrial ribosomal subunit. ontosight.aiuniprot.orgyeastgenome.org This function is indispensable for the proper assembly and operation of the oxidative phosphorylation (OXPHOS) system, which is central to cellular energy production. wikipedia.orgmdpi.comfrontiersin.orgnih.gov By facilitating the translation of mitochondrial DNA-encoded proteins that are integral to the electron transport chain and ATP synthase, MRP17 indirectly but critically contributes to maintaining mitochondrial function and integrity. wikipedia.orgmdpi.comfrontiersin.orgnih.gov Studies in yeast have shown that MRP17 is involved in mitochondrial translation and is located in the mitochondrial small ribosomal subunit and the mitochondrion. uniprot.orgyeastgenome.orgyeastgenome.org Loss of Mrp17 in yeast leads to respiratory defects, highlighting its importance in aerobic respiration. yeastgenome.orgnih.gov The protein's targeting and translocation into mitochondria are mediated by internal signals, with positive charges being important for this process. nih.govbiorxiv.org
Consequences of MRP17 Dysfunction or Aberrant Expression
Dysregulation of mitochondrial ribosomal proteins, including MRPS17 and MRPS6, can lead to altered mitochondrial function and metabolism. mdpi.comfrontiersin.org Aberrant expression of these proteins has been observed in various diseases, suggesting their involvement in pathological processes. mdpi.comfrontiersin.orgjensenlab.orgresearchgate.net
Impact on Mitochondrial Respiration and Oxidative Phosphorylation
As a component of the mitochondrial ribosome, MRP17 is necessary for the production of proteins essential for OXPHOS. wikipedia.orgnih.gov Alterations in MRPS17 can potentially influence cellular respiration. nih.gov Studies in yeast with mutations in MRP17 have shown respiratory defects, indicating its importance for aerobic circulation. yeastgenome.orgnih.gov Similarly, MRPS6 is a building block of the human mitoribosome involved in OXPHOS, and impairments in mitochondrial OXPHOS have been linked to diseases like Parkinson's disease. nih.gov Changes in the expression and function of mitochondrial ribosomal proteins are closely related to OXPHOS damage. frontiersin.org
Contribution to Mitochondrial Dysfunction
Dysregulation of mitochondrial ribosomal proteins can lead to mitochondrial dysfunction, disrupting cellular energy metabolism and the balance of factors involved in cell survival and proliferation. mdpi.comfrontiersin.org Mitochondrial dysfunction is associated with various diseases, including cancer, and can contribute to the carcinogenic process by affecting metabolic reprogramming, oxidative stress responses, and treatment responses. frontiersin.org In the context of type 2 diabetes, disruption of the feedback loop involving MRPS6 and the mitochondrial unfolded protein response (UPRmt) can lead to mitochondrial dysfunction, elevated reactive oxygen species (ROS) levels, increased apoptosis, and impaired glucose-stimulated insulin (B600854) secretion. nih.gov
Involvement in Cellular Stress Responses
Mitochondrial function is closely linked to cellular stress responses. frontiersin.orgasm.org While direct evidence specifically detailing MRP17's involvement in cellular stress responses is limited in the provided context, mitochondrial ribosomal proteins in general play a role in maintaining mitochondrial function, which is crucial for the cell's ability to handle various stresses, including oxidative stress. frontiersin.orgpnas.org Studies in yeast have shown that genes encoding mitochondrial ribosomal proteins, including MRPS17, are enriched in processes related to the oxidative stress response. pnas.org Furthermore, mitochondrial dysfunction can lead to increased oxidative stress. frontiersin.orgnih.gov MRPS6 has been shown to modulate glucose-stimulated insulin secretion through the mitochondrial unfolded protein response (UPRmt), a mitochondrial stress response induced by imbalanced protein synthesis. nih.gov
Association with Disease Mechanisms (Molecular and Cellular Levels)
Dysregulation of mitochondrial ribosomal proteins, including MRPS17 and MRPS6, has been implicated in the mechanisms of various diseases, particularly cancer. mdpi.comfrontiersin.orgjensenlab.orgresearchgate.net Elevated expression of MRPS17 has been observed in several cancer types, including gastric cancer, and is associated with a worse prognosis. mdpi.comfrontiersin.orgjensenlab.orgresearchgate.net In gastric cancer, MRPS17 has been shown to promote invasion and metastasis, potentially by regulating the PI3K/AKT signaling pathway. mdpi.comnih.govjensenlab.orgnih.gov Similarly, MRPS17 knockdown in lung cancer cell lines reduced proliferation, migration, and invasion, also suggesting involvement of the PI3K/AKT pathway. nih.govresearchgate.net MRPS6 has been identified as a potential candidate gene for Parkinson's disease, a neurodegenerative disorder linked to impairments in mitochondrial OXPHOS. nih.gov Additionally, MRPS6 inhibition has been shown to reduce the viability of colorectal cancer cells and may be a therapeutic target. x-mol.net
Link to Cellular Apoptosis Pathways
Mitochondria play a crucial role in regulating apoptosis or programmed cell death. mdpi.comfrontiersin.org Dysregulation of mitochondrial ribosomal proteins can contribute to the evasion of apoptosis, a hallmark of cancer cells. mdpi.comfrontiersin.org While some mitochondrial ribosomal proteins like DAP3 are known to be directly involved in promoting apoptosis, the link between MRP17/MRPS6/MRPS17 and apoptosis pathways is primarily discussed in the context of its contribution to mitochondrial dysfunction and its role in cancer progression. mdpi.com For example, disruption of the MRPS6-UPRmt feedback loop in pancreatic beta-cells leads to increased apoptosis under high glucose conditions. nih.gov In colorectal cancer models, targeting MRPS6 expression increased apoptosis. x-mol.net The association between MRPS6 and apoptosis has also been noted in studies investigating its role in glucose-stimulated insulin secretion. nih.gov
Modulation of Cell Signaling Pathways (e.g., PI3K/AKT Pathway)
Mitochondrial ribosomal proteins, such as MRPS17, have been shown to influence intracellular signaling pathways, including the PI3K/AKT pathway frontiersin.orgnih.gov. The PI3K/AKT pathway is a critical regulator of diverse cellular functions, including cell proliferation, survival, growth, and metabolism nih.govbio-rad-antibodies.comraybiotech.com. Dysregulation of this pathway is frequently observed in various diseases, notably cancer nih.govbio-rad-antibodies.com.
Studies have indicated that MRPS17 can promote cancer progression by modulating the PI3K/AKT signaling pathway. For instance, research in gastric cancer demonstrated that MRPS17 facilitates migration and invasion of cancer cells, and this effect is mediated, at least in part, through the regulation of the PI3K/AKT pathway nih.govnih.govmdpi.com. Similarly, in lung cancer cells, knockdown of MRPS17 was found to reduce the activation of the PI3K/AKT pathway, suggesting its role in driving cancer progression via this route researchgate.net. The activation of the PI3K/AKT pathway is known to promote malignant progression in various cancers, including glioma nih.govnih.gov.
The PI3K/AKT signaling cascade is initiated by various extracellular stimuli that lead to the production of phosphatidylinositol (3,4,5) trisphosphate (PIP3) by PI3K nih.govbio-rad-antibodies.com. PIP3 then recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2 nih.govbio-rad-antibodies.com. Activated Akt can then phosphorylate numerous downstream targets, influencing processes like cell growth, proliferation, survival, and migration nih.govbio-rad-antibodies.comcellsignal.com. The specific mechanisms by which MRPS17 modulates the PI3K/AKT pathway warrant further investigation, but the existing evidence suggests a significant link between MRPS17 expression and the activity of this crucial signaling cascade in the context of disease, particularly cancer nih.govresearchgate.net.
Influence on Cell Proliferation, Invasion, and Metastasis (e.g., in Cancer Models)
MRPS17 has been implicated in the regulation of key cellular behaviors associated with cancer progression, including cell proliferation, invasion, and metastasis frontiersin.orgnih.govmdpi.com. Elevated expression of MRPS17 has been observed in several cancer types and is often correlated with aggressive tumor characteristics and poor patient prognosis frontiersin.orgnih.govnih.govmdpi.com.
Research in gastric cancer models has provided substantial evidence for the role of MRPS17 in promoting malignant phenotypes. Studies have shown that elevated MRPS17 expression is significantly associated with the invasion of gastric cancer and poor survival rates in patients nih.govnih.gov. In vitro experiments have further demonstrated that the knockdown of the MRPS17 gene significantly inhibits the proliferation and invasion capabilities of gastric cancer cells nih.govnih.gov. This suggests that MRPS17 contributes to the malignant progression of gastric cancer nih.govnih.gov.
Beyond gastric cancer, the influence of MRPS17 on proliferation and invasion has been explored in other cancer types. In lung cancer cells, silencing of MRPS17 inhibited proliferation, migration, invasion, and anchorage-independent growth researchgate.net. These findings collectively highlight MRPS17 as a potential factor in driving the aggressive behavior of cancer cells frontiersin.orgresearchgate.net.
The mechanisms by which MRPS17 influences these processes are likely multifaceted and may involve its impact on mitochondrial function, cellular metabolism, and the modulation of signaling pathways like PI3K/AKT, as discussed previously frontiersin.orgnih.govresearchgate.net. Additionally, MRPS17's localization, including potential distribution on the cytoplasmic surface of the cell membrane, might contribute to its influence on cell adhesion and the extracellular matrix, further impacting invasion and metastasis nih.gov.
Data from various cancer studies indicate a recurring theme: dysregulation of mitochondrial ribosomal proteins, including MRPS17, is frequently linked to enhanced tumor cell proliferation, migration, invasion, and resistance to apoptosis frontiersin.orgresearchgate.net. This underscores the growing recognition of mitochondrial components, such as MRPS17, as significant players in the complex processes of cancer development and progression frontiersin.orgresearchgate.net.
Role in Mitonuclear Protein Imbalance and Longevity Pathways
Mitochondrial ribosomal proteins (MRPs), including MRPS17, play a crucial role in maintaining the balance between proteins encoded by nuclear DNA (nDNA) and those encoded by mitochondrial DNA (mtDNA). This balance is essential for proper mitochondrial function, particularly oxidative phosphorylation (OXPHOS) nih.govproquest.com. A disruption in this balance leads to what is known as mitonuclear protein imbalance nih.govproquest.com.
Research, particularly in model organisms like Caenorhabditis elegans and in mammalian cells, has demonstrated that MRPs are involved in longevity pathways nih.govproquest.comnih.gov. Knockdown of certain MRPs has been shown to trigger mitonuclear protein imbalance, which in turn activates the mitochondrial unfolded protein response (UPRmt) nih.govproquest.comnih.gov. The UPRmt is a conserved stress response pathway that promotes mitochondrial proteostasis and can extend lifespan nih.govproquest.comnih.gov.
Studies have identified MRPs as metabolic and longevity regulators nih.govproquest.com. The induction of mitonuclear protein imbalance through MRP knockdown reduces mitochondrial respiration and activates UPRmt nih.govproquest.com. This mechanism has been observed to extend lifespan in C. elegans and is conserved in mammalian cells nih.govproquest.comnih.gov. Pharmacological interventions targeting mitochondrial translation or impairing mtDNA transcription have been shown to mimic the effects of MRP knockdown, inducing mitonuclear protein imbalance and extending lifespan nih.govproquest.comnih.gov. Furthermore, compounds known to promote longevity through different mechanisms, such as resveratrol (B1683913) and rapamycin, have also been shown to induce mitonuclear protein imbalance and UPRmt in C. elegans nih.govproquest.comnih.gov.
While the direct role of MRPS17 specifically in longevity pathways has been explored within the broader context of MRPs, these findings suggest that alterations in MRPS17 expression or function could potentially impact lifespan and cellular health through its contribution to mitochondrial protein synthesis and the maintenance of mitonuclear balance nih.govproquest.com. The intricate relationship between mitochondrial function, mitonuclear protein balance, and longevity pathways highlights the broader physiological significance of proteins like MRPS17 beyond their role in mitochondrial translation nih.govproquest.com.
Advanced Methodologies in Mrp17 Research
In Vitro Reconstitution and Biochemical Assays
In vitro systems are fundamental for reconstituting specific steps of mitochondrial protein biogenesis and function under controlled conditions. These assays allow for detailed analysis of protein import, folding, and assembly.
Obtaining highly pure mitochondria and mitoribosomes is a critical first step for many in vitro biochemical assays. Protocols for the isolation of intact mitochondria from various sources, including human tissue culture cells like HEK cells and mammalian tissues, have been established. nih.govjove.comresearchgate.netnih.govjove.com These methods typically involve differential centrifugation to separate mitochondria from other cellular components. researchgate.net Further purification often utilizes density gradient centrifugation, such as using sucrose (B13894) gradients, where mitochondria can be found at specific interfaces based on their density. researchgate.netnih.gov
Following mitochondrial isolation, mitoribosomes can be purified. This process often requires the solubilization of mitochondrial membranes using detergents to release the ribosomes. researchgate.netnih.gov Sucrose density gradient centrifugation is then employed to separate mitoribosomes from other mitochondrial complexes based on their sedimentation coefficient (55S for mammalian mitoribosomes). jove.comresearchgate.net Specific protocols have been developed for the rapid isolation of mitoribosomes from sources like HEK cells, sometimes in complex with associated factors like the translocase Oxa1L. nih.govjove.comnih.govjove.com The purity and concentration of purified mitoribosomes can be assessed by measuring the optical density at 260 nm. jove.com
In vitro mitochondrial protein import assays are widely used to study the translocation of nuclear-encoded mitochondrial proteins, including MRPs, across mitochondrial membranes. frontiersin.orgresearchgate.netembopress.orgbiorxiv.orgnih.govnih.gov These assays typically involve synthesizing mitochondrial precursor proteins in a cell-free system, often in the presence of radioactive isotopes like 35[S]-methionine to generate radiolabeled proteins. frontiersin.orgbiorxiv.orgnih.gov The radiolabeled precursor proteins are then incubated with isolated, intact, and energized mitochondria. frontiersin.orgbiorxiv.orgnih.gov
Import is assessed by monitoring the uptake of the radiolabeled protein into the mitochondria over time. A common method to distinguish imported proteins from those merely bound to the mitochondrial surface is treatment with a protease like Proteinase K. frontiersin.orgresearchgate.net Imported proteins, protected within the mitochondrial membranes or matrix, will be resistant to protease digestion, while non-imported proteins on the surface will be degraded. frontiersin.orgresearchgate.net The imported and processed forms of the protein can then be visualized and quantified using SDS-PAGE and autoradiography. frontiersin.orgbiorxiv.org Variations of this assay exist, including those adapted for mitochondria isolated from human cells nih.gov and approaches using fluorescently labeled precursors as a non-radioactive alternative. embopress.org Studies on Mrp17 in yeast have utilized in vitro import assays with Mrp17-DHFRmut constructs to investigate its targeting and translocation. biorxiv.org
Immunoprecipitation (IP) and affinity purification are essential techniques for studying protein-protein interactions and isolating specific protein complexes involving MRP17. These methods rely on the specific binding of an antibody or an affinity tag to the target protein or its interaction partners.
In the context of mitochondrial ribosomal proteins, IP can be used to isolate specific MRPs or entire mitoribosome subunits to identify associated proteins or RNA molecules. For example, affinity immunoprecipitation has been used to purify cytosolic ribosome complexes to study the behavior of mitochondrial ribosomal proteins that might have extra-mitochondrial functions. nih.gov Antibodies specific to individual MRPs, such as an antibody against mitochondrial ribosomal protein L11, are commercially available, facilitating IP-based studies. fishersci.no
Affinity purification techniques involve tagging the protein of interest (e.g., with a His-tag or Strep-tag) and using an affinity matrix (e.g., nickel beads for His-tags, streptavidin beads for biotinylated proteins) to isolate the tagged protein and its interacting partners from cellular or mitochondrial lysates. researchgate.net This approach has been successfully applied to study interactions involving mitochondrial ribosomal proteins, such as the affinity capture of MRPL12 in association with mitochondrial RNA polymerase (POLRMT). researchgate.net These purified complexes can then be analyzed by techniques like SDS-PAGE and mass spectrometry to identify the co-purified proteins. researchgate.net
Proteomics Approaches for Interaction Mapping and Abundance Profiling
Mass spectrometry-based proteomics has revolutionized the study of protein composition, abundance, and interactions within complex biological systems like mitochondria. These techniques are invaluable for mapping the protein interaction network of MRP17 and profiling its abundance under different conditions.
Mass spectrometry (MS) is a core technology for identifying and quantifying proteins in a sample. When coupled with techniques that enrich for protein complexes or spatially proximal proteins, MS becomes a powerful tool for mapping protein interaction networks and cellular architecture. nih.govresearchgate.netresearchgate.net
Affinity Capture-MS (AP-MS) involves isolating a protein of interest using affinity purification (as described in Section 8.1.3) and then identifying the co-purified proteins by MS. researchgate.netnih.govresearchgate.netresearchgate.net This approach can reveal stable protein-protein interactions within mitochondrial complexes, including those involving MRP17.
Proximity Labeling coupled with MS, such as using engineered enzymes like BioID or TurboID, allows for the labeling of proteins in close spatial proximity to a "bait" protein in living cells. nih.govnih.govugent.bepreprints.orgwikipedia.orgpnas.org The bait protein (e.g., MRP17 fused to BioID) catalyzes the biotinylation of nearby proteins. These biotinylated proteins can then be captured using streptavidin affinity purification and identified by MS. nih.govpreprints.orgwikipedia.org This provides a snapshot of the proteins that are transiently or stably in the vicinity of the bait protein, offering insights into the dynamic interaction landscape of MRP17 within the mitochondria or at mitochondrial contact sites. nih.govugent.bepnas.org Proximity labeling has been used to study the proteome of mitochondria and mitochondrial sub-compartments. preprints.org
Cross-linking Mass Spectrometry (XL-MS) is another MS-based approach that uses chemical cross-linkers to covalently link amino acid residues that are spatially close within or between proteins. biorxiv.org After cross-linking and protease digestion, the cross-linked peptides are identified by MS, providing information about protein complex architecture and direct interaction interfaces. biorxiv.org This technique can complement AP-MS and proximity labeling by providing more precise distance constraints on protein interactions.
These MS-based proteomics approaches generate large datasets that require sophisticated bioinformatics analysis to identify interacting partners, map interaction networks, and quantify protein abundance changes. nih.govfrontiersin.org
Genetic Engineering and Functional Genomics
Genetic engineering and functional genomics approaches are indispensable for investigating the in vivo function of MRP17 and its contribution to mitochondrial and cellular processes. These methods involve manipulating the expression of the gene encoding MRP17 or introducing specific mutations to study the consequences.
Techniques include gene knockout or knockdown to eliminate or reduce MRP17 expression, allowing researchers to observe the resulting effects on mitoribosome assembly, mitochondrial protein synthesis, respiratory chain function, and cellular phenotypes. Conversely, overexpression of MRP17 can be used to study the effects of increased protein levels.
In model organisms like yeast, genetic screens can identify genes that, when mutated, show synthetic sick or lethal interactions with mutations in the MRP17 gene, providing clues about functionally related proteins or pathways. Studies in yeast have shown that mutations in mrp17 can lead to temperature-sensitive growth defects and sensitivity to nutritional limitations, highlighting its essential role. royalsocietypublishing.orgaging-us.com Analysis of mrp17 deletion mutants in yeast has also been used to investigate its role in lifespan and stress resistance. aging-us.com
Furthermore, genetic engineering allows for the creation of tagged versions of MRP17 (e.g., fluorescent protein tags for localization studies or affinity tags for purification) or the introduction of specific mutations to study the role of particular amino acid residues or domains in MRP17 function, targeting, or interactions. biorxiv.org Studies on Mrp17 have utilized in vivo structure-function assays to characterize its unconventional mitochondrial targeting signal. biorxiv.orgnih.govresearchgate.net Constructing animal models with knockout or overexpression of MRPs is also being pursued to explore their roles in disease contexts. dovepress.com Functional genomics approaches, such as transcriptome sequencing, can be used to identify changes in gene expression in response to altered MRP17 levels or function. dovepress.com
These genetic and functional genomics approaches provide crucial in vivo validation and context for findings obtained from in vitro biochemical and proteomics studies, offering a comprehensive understanding of MRP17's role in cellular biology.
Gene Deletion and Mutagenesis Studies in Model Organisms
Model organisms, particularly the yeast Saccharomyces cerevisiae, have been instrumental in studying mitochondrial ribosomal proteins like MRP17 (referred to as Mrp17 or MRP17/YKL003C in yeast) due to the ability to readily manipulate their genomes citeab.comciteab.comnih.govsenescence.infociteab.comnih.govatamanchemicals.comnist.gov. Genome-wide deletion mutant analyses in yeast have been performed to identify genes essential for various mitochondrial functions, including respiratory growth, maintenance of the mitochondrial genome, and mitochondrial protein synthesis citeab.comnist.gov. These studies have identified MRP17 as being required for these processes citeab.comciteab.comnist.gov.
Deletion mutants of the MRP17 gene in yeast (mrp17Δ) exhibit characteristic phenotypes such as respiratory deficiency and an inability to grow on non-fermentable carbon sources, indicating a defect in mitochondrial function citeab.comciteab.comciteab.comatamanchemicals.com. Furthermore, studies have shown that deletion of MRP17 can impact mitochondrial genome maintenance citeab.comciteab.com.
Mutagenesis studies on Mrp17 in yeast have provided insights into specific regions of the protein critical for its function, particularly concerning its mitochondrial targeting and translocation. Research has indicated that positive charges within a defined region (amino acids 30-60) are important for the proper targeting and function of Mrp17 citeab.com.
These genetic manipulation studies often employ various chemical compounds to probe cellular processes and phenotypes. For instance, DAPI is used for staining mitochondrial DNA to assess its presence and morphology citeab.comatamanchemicals.com. Cycloheximide is utilized to inhibit cytosolic protein synthesis, allowing for the specific examination of mitochondrial translation citeab.com. Ethidium bromide has been used to induce the loss of mitochondrial DNA nist.gov. Additionally, compounds like diamide, tert-butyl hydroperoxide (t-BHP), juglone, and hydrogen peroxide have been used in yeast studies to evaluate the stress resistance phenotypes of mitochondrial protein mutants, including those affecting mitochondrial ribosomal proteins citeab.com.
Application of CRISPR-Cas9 for Functional Dissection
CRISPR-Cas9 technology has revolutionized gene editing and allows for precise functional dissection of genes in various organisms, including human cells wikidata.orgthermofisher.comnih.govwikipedia.orgfishersci.canih.govcharchem.org. This system enables targeted gene knockout, knock-in, and the introduction of specific mutations to study the impact on protein function.
In the context of human MRP17, known as MRPL17, CRISPR-Cas9 has been applied in research. One study mentioned the use of CRISPR/Cas9-mediated gene editing to create an HRI knockout cell line and noted the involvement of mitochondrial ribosomal proteins, including MRPL17, in the context of mitochondrial stress uni.lu. This highlights the application of CRISPR-Cas9 in investigating the role of MRPL17 in specific cellular pathways and stress responses in human cell models. The ability of CRISPR-Cas9 tiling screens to identify critical functional regions within protein-coding genes further exemplifies its potential for detailed functional analysis of proteins like MRPL17 wikidata.orgthermofisher.com.
Structural Biology Techniques
Understanding the three-dimensional structure of MRP17 and its organization within the mitochondrial ribosome is crucial for elucidating its function.
Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structures
Cryo-Electron Microscopy (Cryo-EM) is a powerful structural biology technique capable of determining high-resolution structures of large macromolecular complexes, including ribosomes uni.lunih.govflybase.orgwikipedia.orgnih.govnih.gov. The human mitochondrial ribosome (mitoribosome), a large complex containing the MRP17 protein as part of its 39S subunit, has been a subject of structural studies using Cryo-EM nih.govnih.govnih.gov.
Cross-Linking Mass Spectrometry for Interaction Interfaces
Cross-Linking Mass Spectrometry (XL-MS) is a technique used to identify protein-protein interactions (PPIs) and to map the interfaces where these interactions occur nih.govwikipedia.orgeasychem.orguni.luflybase.org. This method involves using chemical cross-linkers to covalently link amino acid residues that are in close spatial proximity within a protein complex. The cross-linked proteins are then digested into peptides, and the cross-linked peptides are identified using mass spectrometry. The identification of cross-linked residues provides distance constraints that can be used to infer protein interaction sites and gain insights into the structural arrangement of proteins within a complex nih.govwikipedia.org.
XL-MS is particularly valuable for studying transient or weak interactions that may be difficult to capture using other methods nih.gov. By identifying both intra-protein (within the same protein) and inter-protein (between different proteins) cross-links, XL-MS can provide detailed information about protein conformation and interaction interfaces flybase.org.
While the provided search results offer general information on XL-MS and its application in studying protein interactions and mapping interfaces nih.govwikipedia.orgeasychem.orguni.luflybase.org, specific detailed findings on the protein-protein interaction interfaces of MRP17 within the mitochondrial ribosome using this technique are not extensively detailed in the snippets. However, one result mentions MRPL17 in the context of intermolecular cross-linking and mass spectrometry, although the specific interactions described relate to metallodrug adducts rather than ribosomal protein interfaces fishersci.no. Despite the limited specific data on MRP17 ribosomal interfaces in the provided context, XL-MS is a relevant technique for studying the complex protein network within the mitochondrial ribosome and could be applied to further delineate the interaction partners and structural neighborhood of MRP17.
Future Directions and Emerging Research Avenues
Elucidating Uncharacterized Roles of MRP17 in Novel Cellular Pathways
While MRP17 is primarily known as a structural component of the mitochondrial small ribosomal subunit involved in protein synthesis, emerging evidence suggests that some mitochondrial ribosomal proteins may have functions beyond their traditional role in translation nih.gov. Future research aims to investigate whether MRP17 is involved in novel cellular pathways. This could include exploring potential interactions with other mitochondrial or cytosolic proteins not directly related to the ribosome structure or assembly. For instance, given the intricate link between mitochondrial function and cellular processes like apoptosis and metabolism, studies could investigate if MRP17 plays a direct or indirect regulatory role in these pathways, perhaps independent of its ribosomal function or through modulating mitoribosome-associated processes that influence these pathways frontiersin.orgmdpi.comnih.gov. Techniques such as comprehensive protein-protein interaction mapping under different cellular conditions and phenotypic analysis of cells with altered MRP17 expression could help uncover these uncharacterized roles.
Comprehensive Mapping of MRP17 Post-Translational Modifications and Regulatory Mechanisms
Post-translational modifications (PTMs) are critical for regulating protein function, localization, and interactions mdpi.comnih.gov. While PTMs are known to occur on mitochondrial proteins, a comprehensive map of PTMs on MRP17 is currently lacking. Future research should focus on identifying and characterizing the specific PTMs that occur on MRP17, such as phosphorylation, acetylation, or methylation researchgate.netethz.ch. Furthermore, understanding how these modifications affect MRP17's stability, import into mitochondria, assembly into the mitoribosome, and interaction with other factors is crucial. Investigating the enzymes responsible for catalyzing these modifications and the signaling pathways that regulate them will provide insights into the dynamic regulation of MRP17 activity and mitoribosome biogenesis. Advanced mass spectrometry-based proteomics and targeted mutagenesis studies will be essential tools in this area.
High-Resolution Structural Dynamics of MRP17 within Assembling Mitoribosomes
Cryo-EM has significantly advanced our understanding of mitoribosome structure and assembly intermediates mdpi.comresearchgate.netdiamond.ac.uknih.gov. However, the dynamic process of how individual proteins like MRP17 are incorporated into the assembling mitoribosome and the structural rearrangements they undergo remain to be fully elucidated diamond.ac.uk. Future research should aim for higher-resolution structural studies of mitoribosome assembly intermediates, specifically focusing on the integration of MRP17 into the mt-SSU researchgate.netdiamond.ac.uk. This could involve capturing snapshots of assembly at different stages and using advanced image processing techniques to visualize the conformational changes of MRP17 and its interactions with ribosomal RNA and other proteins during assembly diamond.ac.uk. Understanding these structural dynamics is vital for comprehending the precise mechanisms of mitoribosome biogenesis and identifying potential vulnerabilities that could be targeted therapeutically.
Comparative Functional Genomics of MRP17 Orthologs Across Diverse Eukaryotes
Mitochondrial ribosomal proteins, including MRP17, have undergone evolutionary divergence across different eukaryotic lineages nih.govportlandpress.comoup.com. While human MRP17 (MRPS6) has orthologs in organisms like Saccharomyces cerevisiae (MRP17/bS6m) and Schizosaccharomyces japonicus (mrp17), comparative functional genomics studies can provide valuable insights into conserved and divergent aspects of MRP17 function and regulation pombase.orgyeastgenome.org. Future research should involve systematic comparisons of MRP17 orthologs across a wider range of eukaryotes, including those with highly divergent mitoribosome structures oup.comembopress.org. This could involve analyzing sequence conservation, identifying conserved functional domains, and comparing the phenotypic consequences of altering MRP17 expression in different organisms pombase.org. Such studies can help pinpoint essential functions of MRP17 that have been maintained throughout evolution and identify lineage-specific adaptations.
Development of Advanced In Vitro Systems for Mitoribosome Biogenesis Studies
Reconstituting complex biological processes in vitro provides a powerful platform for dissecting the underlying mechanisms oup.compnas.org. While progress has been made in developing in vitro systems for mitochondrial translation, the development of robust in vitro systems specifically for mitoribosome biogenesis, including the assembly of proteins like MRP17, is still an emerging area oup.com. Future research should focus on developing and refining advanced in vitro systems that can accurately mimic the stepwise assembly of the mitoribosome oup.com. This would involve reconstituting the process using purified ribosomal RNA, individual mitochondrial ribosomal proteins (including MRP17), and essential assembly factors mdpi.comresearchgate.net. Such systems would allow for controlled manipulation of assembly conditions, detailed kinetic analysis of protein incorporation, and biochemical characterization of the roles of MRP17 and other factors in the assembly process, providing a valuable tool for understanding mitoribosome biogenesis outside the complexity of the cellular environment.
Q & A
Q. What is the primary mitochondrial targeting mechanism of MRP17, and how does it differ from conventional matrix-targeting signals?
MRP17 utilizes an internal mitochondrial targeting signal (MTS) located between residues 30–60, which relies on Tom20 receptor binding motifs and overall positive charge rather than a canonical N-terminal presequence. This unconventional mechanism was identified through truncation experiments (GFP fusion constructs) and in vitro translocation assays using DHFRmut fusions. Unlike bacterial homologs (e.g., E. coli S6), MRP17’s charge distribution and structural flexibility enable mitochondrial import despite lacking a cleavable N-terminal MTS .
Q. Which specific regions of MRP17 are critical for its mitochondrial import, and what experimental approaches were used to identify these regions?
The 30–60 amino acid region in MRP17 is essential for efficient mitochondrial targeting. Researchers used GFP fusion constructs in yeast to map targeting signals, revealing that truncations outside this region (e.g., residues 1–20 or 61–100) failed to localize GFP to mitochondria. In vitro assays with DHFRmut fusions confirmed that residues 30–60 are sufficient for translocation, though additional signals in the C-terminal half enhance stability .
Q. How does the charge distribution in MRP17 contribute to its mitochondrial targeting, and what evidence supports this?
MRP17’s high positive charge (pI 10.5) is critical for mitochondrial import. Mutagenesis studies showed that substituting lysines with arginines (preserving charge) maintained import efficiency, while alanine substitutions (reducing charge) abolished mitochondrial localization. This suggests that charge density , not specific lysine residues, drives recognition by the Tom20 receptor .
Advanced Research Questions
Q. What methodological challenges arise when studying MRP17's internal targeting signals, and how can they be addressed in experimental design?
Internal targeting signals are poorly predicted by standard algorithms (e.g., MitoProt) due to their dispersed nature. Researchers overcame this by combining structural-function analysis (e.g., truncation mutants) with in vivo GFP localization and in vitro import assays using Tom20/Tom70 receptor-deficient yeast strains. These approaches revealed that MRP17’s signal depends on both charge and structural context .
Q. Why do structurally homologous bacterial ribosomal proteins with positive charge fail to localize to mitochondria in yeast, and what does this imply about MRP17's evolutionary adaptation?
Despite sharing structural homology and charge with MRP17, E. coli ribosomal proteins (e.g., S12, L13) lack mitochondrial targeting in yeast. This suggests MRP17’s internal signal evolved under structural constraints imposed by mitoribosome assembly. The N-terminus of MRP17 is tightly integrated into ribosome interfaces, preventing the acquisition of an N-terminal MTS, unlike bacterial homologs with unconstrained termini .
Q. How do structural constraints of the mitoribosome assembly interface influence the evolution of MRP17's targeting signals compared to bacterial homologs?
MRP17’s N-terminus is buried in the mitoribosome structure, making N-terminal MTS evolution impossible. Instead, co-evolution of internal signals with protein-protein interactions (e.g., residues 30–60 forming new contacts) allowed mitochondrial import without disrupting ribosome assembly. Bacterial homologs lack these constraints, retaining ancestral structural simplicity .
Q. What contradictory findings exist regarding the role of Tom20 in MRP17 import, and how do these inform our understanding of mitochondrial protein import mechanisms?
While Tom20 deletion reduced MRP17 import efficiency by ~50%, residual import persisted, suggesting redundant receptor usage (e.g., Tom22). This contrasts with canonical MTS-dependent proteins (e.g., Atp1), which are fully Tom20-dependent. The findings highlight the adaptability of mitochondrial import machinery in recognizing diverse signals .
Q. How do mutagenesis studies on lysine residues in MRP17 elucidate the balance between charge requirements and structural integrity for mitochondrial import?
Lysine-to-arginine substitutions preserved import and rescued respiratory growth in ∆mrp17 yeast, while lysine-to-alanine mutations abolished both. This demonstrates that positive charge , not specific residues, is essential. However, charge distribution must align with structural motifs (e.g., β-strands in residues 30–60) to avoid disrupting ribosome assembly .
Key Methodological Takeaways
- GFP fusion constructs and DHFRmut translocation assays are critical for mapping internal targeting signals.
- Tom20 receptor dependency can be tested using ∆tom20 yeast strains and protease-treated mitochondria.
- Charge mutagenesis (e.g., lysine-to-arginine/alanine) distinguishes between charge-dependent and residue-specific import mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
